5'-Carboxy-2'-deoxycytidine

Übersicht

Beschreibung

5’-Carboxy-2’-deoxycytidine is a modified nucleoside derived from cytidine, a fundamental building block of DNA. This compound is particularly significant in the field of epigenetics, where it plays a role in the regulation of gene expression. It is formed through the oxidation of 5-methylcytosine, a process facilitated by Tet enzymes. The presence of 5’-Carboxy-2’-deoxycytidine in DNA is associated with various cellular processes, including differentiation and development .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5’-Carboxy-2’-deoxycytidine typically involves the oxidation of 5-methyl-2’-deoxycytidine. One efficient method employs a P(V)-N activation strategy, which has been optimized for the gram-scale synthesis of this compound from 2’-deoxythymidine . The reaction conditions often include the use of specific oxidizing agents and controlled environments to ensure high yield and purity.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve similar oxidation processes with optimizations for cost-effectiveness and scalability. The use of robust oxidizing agents and efficient purification techniques would be critical in an industrial setting.

Analyse Chemischer Reaktionen

Types of Reactions: 5’-Carboxy-2’-deoxycytidine undergoes several types of chemical reactions, including:

Oxidation: The initial formation of this compound involves the oxidation of 5-methylcytosine.

Decarboxylation: This compound can undergo decarboxylation to revert to 2’-deoxycytidine.

Common Reagents and Conditions:

Oxidizing Agents: Used in the initial synthesis from 5-methylcytosine.

EDC: Facilitates substitution reactions by activating the carboxyl group.

Major Products:

2’-Deoxycytidine: Formed through decarboxylation.

Crosslinked Compounds: Resulting from substitution reactions with amine-containing compounds.

Wissenschaftliche Forschungsanwendungen

Epigenetics

5'-Carboxy-2'-deoxycytidine is crucial in the study of DNA methylation and demethylation processes. It serves as an intermediate in the active demethylation pathway, where it can be converted back to 2'-deoxycytidine through decarboxylation. This conversion is essential for regulating gene expression and cellular differentiation.

Key Findings:

- The presence of this compound in DNA is associated with cellular differentiation processes, especially in stem cells and neurons .

- It plays a role in the global erasure of 5-hydroxymethyl-2'-deoxycytidine and 5-carboxy-2'-deoxycytidine in cultured malignant cells compared to primary tissues, indicating its importance in cancer research .

Biological Research

In biological studies, this compound is utilized to investigate cellular differentiation and development. Its role as an epigenetic marker helps researchers understand gene regulation mechanisms in various cell types.

Applications:

- Used in studies involving stem cells to elucidate differentiation pathways .

- Investigated for its impact on the epigenetic landscape of different cancer types, contributing to the understanding of tumorigenesis .

Medical Research

The compound has potential therapeutic applications due to its involvement in gene regulation. Its capacity to influence DNA methylation patterns makes it a candidate for developing treatments for diseases related to epigenetic dysregulation, such as cancer and autoimmune disorders.

Clinical Implications:

- Research indicates that manipulating levels of this compound could lead to new strategies for reactivating silenced genes in cancer therapy .

- It may also play a role in embryogenesis and the establishment of maternal and paternal methylation patterns .

Analytical Chemistry

In analytical chemistry, this compound is employed in developing biosensors for detecting DNA modifications. Its unique structure allows for specific interactions that can be harnessed for sensitive detection methods.

Research Insights:

- The compound's incorporation into oligonucleotides has been shown to affect melting temperatures (Tm), which is critical for designing probes and primers in molecular biology applications .

- Its use as an anion carrier enhances the efficiency of oligonucleotide synthesis, making it valuable for various biochemical assays.

Case Studies

-

Demethylation Pathway Analysis :

A study analyzed the profiles of various DNA modifications, including 5-carboxy-2'-deoxycytidine, revealing its role as an intermediate product during active demethylation processes. This research provided insights into how different cancer cells exhibit unique epigenetic profiles that could inform targeted therapies . -

Stem Cell Differentiation :

Research investigating the effects of 5-carboxy-2'-deoxycytidine on stem cell differentiation demonstrated its potential to influence lineage specification by modulating gene expression through epigenetic mechanisms. -

Cancer Treatment Strategies :

Clinical trials exploring the effects of compounds that alter DNA methylation patterns have highlighted the significance of 5-carboxy-2'-deoxycytidine as a target for reactivating tumor suppressor genes, offering new avenues for cancer treatment .

| Application Area | Description | Key Findings |

|---|---|---|

| Epigenetics | Role in DNA methylation/demethylation | Critical for gene regulation; involved in cancer progression |

| Biological Research | Investigates cellular differentiation | Essential for understanding stem cell biology |

| Medical Research | Potential therapeutic applications | May reactivate silenced genes in cancer |

| Analytical Chemistry | Development of biosensors | Enhances oligonucleotide synthesis efficiency |

Wirkmechanismus

The mechanism of action of 5’-Carboxy-2’-deoxycytidine involves its role in the active demethylation pathway of DNA. It is formed by the oxidation of 5-methylcytosine through the action of Tet enzymes. This compound can be further decarboxylated to revert to 2’-deoxycytidine, thus participating in an epigenetic control cycle that regulates gene expression . The molecular targets include DNA methyltransferases and Tet enzymes, which facilitate its formation and conversion .

Vergleich Mit ähnlichen Verbindungen

5-Hydroxymethyl-2’-deoxycytidine: Another oxidation product of 5-methylcytosine, involved in similar epigenetic processes.

5-Formyl-2’-deoxycytidine: Also formed through the oxidation of 5-methylcytosine and can be converted back to 2’-deoxycytidine.

Uniqueness: 5’-Carboxy-2’-deoxycytidine is unique due to its specific role in the decarboxylation process, which directly converts it back to 2’-deoxycytidine. This makes it a crucial intermediate in the active demethylation pathway, distinguishing it from other similar compounds that may not undergo the same direct conversion .

Biologische Aktivität

5'-Carboxy-2'-deoxycytidine (5-cdC) is a modified nucleoside that plays a significant role in epigenetic regulation and gene expression. This compound is derived from the oxidation of 5-methylcytosine and is crucial in various biological processes, including cellular differentiation and development. This article explores the biological activity of 5-cdC, including its mechanisms of action, synthesis, and implications for therapeutic applications.

5-cdC is primarily involved in the active demethylation pathway, which is essential for regulating gene expression. The compound can revert to 2'-deoxycytidine through decarboxylation, influencing transcriptional activity. This reversible conversion allows cells to dynamically regulate gene expression in response to developmental cues or environmental changes.

Key Processes:

- Epigenetic Regulation: 5-cdC affects chromatin structure and gene accessibility, thereby modulating transcription.

- Cellular Differentiation: Its presence is linked to stem cell differentiation and neuronal development, highlighting its importance in developmental biology.

- Active Demethylation: Acts as an intermediate in the demethylation process mediated by TET enzymes, facilitating the removal of methyl groups from DNA.

2. Synthesis of 5-Carboxy-2'-deoxycytidine

The synthesis of 5-cdC typically involves the oxidation of 5-methyl-2'-deoxycytidine. A notable method utilizes phosphorus(V)-nitrogen activation strategies for efficient gram-scale production from 2'-deoxythymidine. While industrial production methods are not extensively documented, similar oxidation processes are likely optimized for cost-effectiveness.

3. Biological Activity and Applications

Research indicates that 5-cdC interacts with various cellular pathways involved in gene regulation. Its ability to influence nucleotide incorporation into RNA and DNA suggests potential implications for therapeutic strategies targeting epigenetic modifications.

Applications:

- Cancer Research: Studies have shown a global erasure of 5-cdC in malignant cells compared to normal cells, indicating its potential as a biomarker for cancer diagnosis and prognosis .

- Therapeutic Strategies: The compound's role in demethylation pathways presents opportunities for developing treatments aimed at reversing aberrant epigenetic modifications associated with diseases such as cancer and genetic disorders.

4. Comparative Analysis with Related Compounds

The following table summarizes the characteristics of compounds structurally related to 5-cdC:

| Compound Name | Description | Unique Features |

|---|---|---|

| 5-Hydroxymethyl-2'-deoxycytidine | An oxidation product involved in epigenetic processes | Plays a role in active demethylation but does not revert to deoxycytidine |

| 5-Formyl-2'-deoxycytidine | Another oxidation product that can revert to 2'-deoxycytidine | Similar pathway involvement but distinct from the decarboxylation process |

| 5-Carboxy-2'-deoxyuridine | A hydrolysis product related to nucleoside metabolism | Shows cytotoxic effects on certain cell lines; primarily studied for nucleic acid synthesis inhibition |

5. Case Studies and Research Findings

Recent studies have highlighted the biological significance of 5-cdC:

- A study analyzed the profiles of epigenetic DNA modifications in various human cancer cell lines, revealing significant differences in the levels of 5-cdC compared to normal cells. The research indicated that malignant cells exhibit distinct epigenetic profiles that could inform therapeutic strategies .

- Another investigation demonstrated the direct decarboxylation of 5-cdC within genomic DNA, confirming its functional role in cellular metabolism and gene regulation .

Eigenschaften

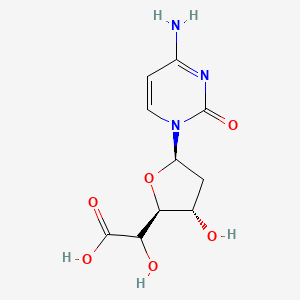

IUPAC Name |

2-[(2S,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]-2-hydroxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O6/c11-5-1-2-13(10(18)12-5)6-3-4(14)8(19-6)7(15)9(16)17/h1-2,4,6-8,14-15H,3H2,(H,16,17)(H2,11,12,18)/t4-,6+,7?,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WARPDVDUSAVJDM-WJJYBJGOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=NC2=O)N)C(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)C(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.